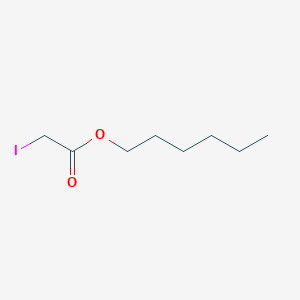

Hexyl iodoacetate

Beschreibung

Hexyl iodoacetate (C₈H₁₅IO₂) is an alkyl ester derivative of iodoacetic acid, where a hexyl group replaces the hydroxyl hydrogen. Iodoacetate derivatives are known for their role as irreversible inhibitors of enzymes containing cysteine residues, as the iodoacetate moiety alkylates thiol (-SH) groups, disrupting enzymatic activity .

Eigenschaften

CAS-Nummer |

5436-99-7 |

|---|---|

Molekularformel |

C8H15IO2 |

Molekulargewicht |

270.11 g/mol |

IUPAC-Name |

hexyl 2-iodoacetate |

InChI |

InChI=1S/C8H15IO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3 |

InChI-Schlüssel |

XJOFYNWBVZSJJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC(=O)CI |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexyl iodoacetate can be synthesized through the esterification of hexanol with iodoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of hexyl iodoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Hexyl iodoacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in hexyl iodoacetate can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The ester group in hexyl iodoacetate can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: Hexyl iodoacetate can be hydrolyzed in the presence of a base or acid to yield hexanol and iodoacetic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed:

Substitution Reactions: New compounds with substituted functional groups.

Reduction Reactions: Hexanol and other reduced products.

Hydrolysis: Hexanol and iodoacetic acid.

Wissenschaftliche Forschungsanwendungen

Hexyl iodoacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the iodoacetate group into molecules.

Biology: Hexyl iodoacetate is used to study enzyme inhibition, particularly in the inhibition of cysteine proteases. It acts as an alkylating agent, modifying thiol groups in proteins.

Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Hexyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes, particularly cysteine proteases, by forming covalent bonds with the catalytic cysteine residues .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Ethyl Iodoacetate (CAS 623-48-3)

- Molecular Formula : C₄H₇IO₂ .

- Key Differences: The ethyl chain reduces lipophilicity compared to hexyl iodoacetate, resulting in lower molecular weight (214.00 g/mol vs. Ethyl iodoacetate is a well-characterized -SH inhibitor, effective at high concentrations (e.g., 1–5 mM) in blocking citrate formation in testis tissue .

- Applications : Used in enzymology to study cysteine-dependent processes .

Hexyl Acetate (CAS 142-92-7)

- Molecular Formula : C₈H₁₆O₂ .

- Key Differences: Lacks the reactive iodine atom, rendering it non-inhibitory. Primarily employed as a flavoring agent (e.g., in Fuji apples) due to its fruity aroma .

- Physical Properties : Volatile (boiling point ~169°C) and insoluble in water, contrasting with hexyl iodoacetate’s predicted lower volatility and reactivity .

Enzyme Inhibitors with Similar Mechanisms

p-Chloromercuribenzoate

- Mechanism : Binds -SH groups via mercury, unlike iodoacetate’s alkylation .

- Potency : More potent than iodoacetate in citrate inhibition, effective at lower concentrations (0.1 mM vs. 1 mM for iodoacetate) .

Nitrofurans (e.g., Furacin)

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Group |

|---|---|---|---|---|

| Hexyl Iodoacetate* | 270.11 | ~200 (estimated) | Low | Iodoacetate |

| Ethyl Iodoacetate | 214.00 | 180–185 | Moderate | Iodoacetate |

| Hexyl Acetate | 144.21 | 169 | Insoluble | Acetate |

| p-Chloromercuribenzoate | 357.18 | Decomposes | Low | Mercury-thiol adduct |

*Properties inferred from analogs.

Table 2: Inhibitory Activity in Citrate Formation (Testis Tissue)

| Compound | IC₅₀ (mM) | Mechanism |

|---|---|---|

| Furacin | 0.01 | Multi-target |

| p-Chloromercuribenzoate | 0.1 | -SH binding (Hg) |

| Iodoacetate | 1.0 | -SH alkylation (I) |

| Ethyl Iodoacetate | 1.0–5.0 | -SH alkylation (I) |

Research Findings and Gaps

- Hexyl Iodoacetate’s Reactivity : Predicted to inactivate cysteine-dependent enzymes (e.g., carbonyl reductase) similarly to ethyl iodoacetate but with delayed kinetics due to steric effects from the hexyl chain .

- Contradictions : While iodoacetate derivatives are less potent than nitrofurans in citrate inhibition , they excel in specificity for -SH groups, making them valuable in redox studies .

- Unanswered Questions: No direct data on hexyl iodoacetate’s toxicity, synthesis, or metabolic fate. Comparative studies with methyl/ethyl analogs are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.